molecular formula C8H7ClN2 B2991498 3-Chloro-8-methylimidazo[1,2-a]pyridine CAS No. 1019026-79-9

3-Chloro-8-methylimidazo[1,2-a]pyridine

Cat. No.: B2991498
CAS No.: 1019026-79-9
M. Wt: 166.61
InChI Key: CRCPXUHCLPVNSM-UHFFFAOYSA-N
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Description

3-Chloro-8-methylimidazo[1,2-a]pyridine: is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their fused bicyclic structures, which consist of an imidazole ring fused to a pyridine ring. This specific compound features a chlorine atom at the third position and a methyl group at the eighth position of the imidazo[1,2-a]pyridine scaffold. Imidazo[1,2-a]pyridines are recognized for their wide range of applications in medicinal chemistry and material science due to their unique structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-methylimidazo[1,2-a]pyridine can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. One common approach involves the condensation of 2-aminopyridine with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale batch reactions using optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 3-Bromo-8-methylimidazo[1,2-a]pyridine
  • 3-Iodo-8-methylimidazo[1,2-a]pyridine
  • 3-Fluoro-8-methylimidazo[1,2-a]pyridine

Comparison: Compared to its halogenated analogs, 3-Chloro-8-methylimidazo[1,2-a]pyridine exhibits unique reactivity and biological activity due to the presence of the chlorine atom. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it distinct from its bromine, iodine, and fluorine counterparts .

Properties

IUPAC Name

3-chloro-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCPXUHCLPVNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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